Z-Val-OEt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

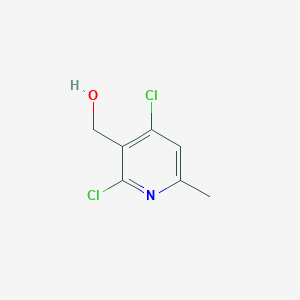

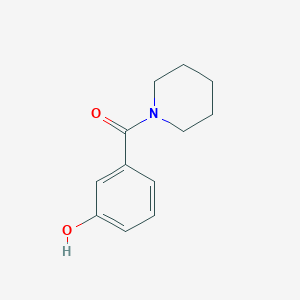

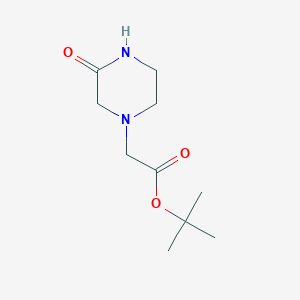

Z-Val-OEt is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a benzyloxycarbonyl-protected amino group, and a methyl-substituted butanoate backbone

Mechanism of Action

Mode of Action

It’s known that the compound exhibits a p-bend conformation . This conformation is of paramount importance in the structure of small cyclic peptides and has been found in some linear tetrapeptides . It has been suggested to play a particular role as a nucleation site in protein folding .

Pharmacokinetics

It’s noted that the compound has high gastrointestinal (gi) absorption and is blood-brain barrier (bbb) permeant . . These properties could impact the compound’s bioavailability.

Action Environment

The action of Z-Val-OEt can be influenced by various environmental factors. For instance, the circular dichroism spectra of this compound in different solvents show features consistent with the presence of some population of tetrapeptide molecules in a p-bend conformation . This suggests that the solvent environment can influence the conformation and potentially the action of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-OEt typically involves the following steps:

Protection of the amino group: The amino group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions during subsequent steps.

Esterification: The carboxylic acid group is esterified with ethanol in the presence of a suitable catalyst, such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Chiral resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and protection reactions, followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.

Chemical Reactions Analysis

Types of Reactions

Z-Val-OEt can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Deprotection: The benzyloxycarbonyl group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are commonly used.

Deprotection: Hydrogen gas and Pd/C catalyst.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

Hydrolysis: (S)-2-(((benzyloxy)carbonyl)amino)-3-methylbutanoic acid and ethanol.

Deprotection: (S)-Ethyl 2-amino-3-methylbutanoate.

Substitution: Depending on the electrophile, various substituted derivatives can be formed.

Scientific Research Applications

Z-Val-OEt has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Studied for its potential role in enzyme inhibition and as a substrate in enzymatic reactions.

Medicine: Investigated for its potential therapeutic properties, including its use as a prodrug.

Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

(S)-2-(((Benzyloxy)carbonyl)amino)butanoic acid: Similar structure but lacks the ethyl ester group.

(S)-5-(Benzyloxy)-2-(((benzyloxy)carbonyl)amino)-5-oxopentanoic acid: Contains an additional oxo group and a longer carbon chain.

Uniqueness

Z-Val-OEt is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications in various fields. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.

Properties

IUPAC Name |

ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-19-14(17)13(11(2)3)16-15(18)20-10-12-8-6-5-7-9-12/h5-9,11,13H,4,10H2,1-3H3,(H,16,18)/t13-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZBMEQVWSYFMNC-ZDUSSCGKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30454774 |

Source

|

| Record name | (s)-n-cbz-valine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67436-18-4 |

Source

|

| Record name | (s)-n-cbz-valine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30454774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-[2-(2-methyl-1H-indol-3-yl)ethyl]carbamate](/img/structure/B1352507.png)

![1-{[4-(Trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B1352557.png)

![(2S)-4-methyl-2-[[(2S)-3-methyl-2-[[(2R,3R)-2,3,4-trihydroxybutyl]amino]butanoyl]amino]-N-phenylpentanamide](/img/structure/B1352561.png)

![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)